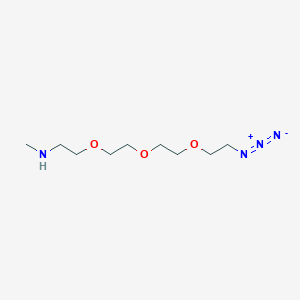

Methylamino-PEG3-Azid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methylamino-PEG3-azide is a polyethylene glycol (PEG) derivative containing an azide group and a methylamine group. The hydrophilic PEG spacer increases its solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via click chemistry to yield a stable triazole linkage. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), and other functional groups .

Wissenschaftliche Forschungsanwendungen

Methylamino-PEG3-azide has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers through click chemistry

Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and nucleic acids

Medicine: Utilized in the development of drug delivery systems and therapeutic agents

Industry: Applied in the production of advanced materials and nanotechnology

Wirkmechanismus

Target of Action

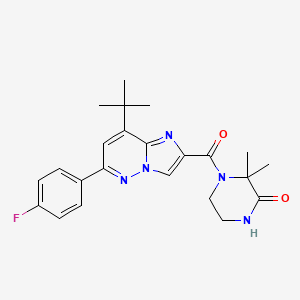

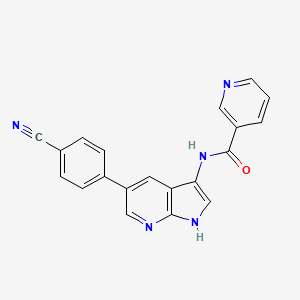

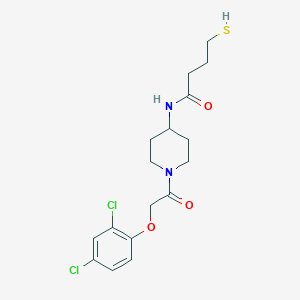

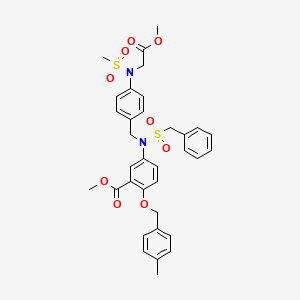

Methylamino-PEG3-azide is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Methylamino-PEG3-azide contains an azide group and a methylamine group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), etc .

Biochemical Pathways

The primary biochemical pathway involved in the action of Methylamino-PEG3-azide is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking a target protein to an E3 ubiquitin ligase, PROTACs can selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetic properties of Methylamino-PEG3-azide are largely determined by its role as a linker in PROTACs. The hydrophilic PEG spacer in Methylamino-PEG3-azide increases solubility in aqueous media , which can enhance the bioavailability of the PROTAC.

Result of Action

The result of Methylamino-PEG3-azide’s action is the degradation of the target protein . By linking the target protein to an E3 ubiquitin ligase, the target protein is marked for degradation by the proteasome. This can lead to a decrease in the function of the target protein, which can have various effects depending on the role of the target protein in the cell.

Action Environment

The action of Methylamino-PEG3-azide, as part of a PROTAC, can be influenced by various environmental factors. For instance, the efficiency of protein degradation can be affected by the presence and activity of the E3 ubiquitin ligase and the proteasome. Additionally, factors that affect the stability of the triazole linkage formed in the Click Chemistry reaction could also influence the action of Methylamino-PEG3-azide .

Biochemische Analyse

Biochemical Properties

Methylamino-PEG3-azide interacts with various biomolecules through its azide group and methylamine group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), etc .

Molecular Mechanism

Methylamino-PEG3-azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylamino-PEG3-azide is synthesized through a series of chemical reactions involving the introduction of the azide and methylamine groups onto a PEG backbone. The azide group is typically introduced via nucleophilic substitution reactions using sodium azide or other azide salts. The methylamine group is introduced through reductive amination or other suitable methods .

Industrial Production Methods: Industrial production of Methylamino-PEG3-azide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as chromatography and crystallization .

Types of Reactions:

Substitution Reactions: The azide group in Methylamino-PEG3-azide can undergo nucleophilic substitution reactions, particularly with primary and secondary alkyl halides.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

Cycloaddition: Copper sulfate and sodium ascorbate for CuAAC; BCN or DBCO for SPAAC

Major Products:

Substitution: Alkyl azides.

Reduction: Primary amines.

Cycloaddition: Triazole derivatives .

Vergleich Mit ähnlichen Verbindungen

Azido-PEG3-amine: Contains an azide group and an amine group, similar to Methylamino-PEG3-azide

N3-PEG3-NH2: Another PEG derivative with azide and amine groups.

Uniqueness: Methylamino-PEG3-azide is unique due to its combination of azide and methylamine groups, which provide versatile reactivity for various chemical modifications. Its hydrophilic PEG spacer enhances solubility, making it suitable for aqueous applications .

Eigenschaften

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N4O3/c1-11-2-4-14-6-8-16-9-7-15-5-3-12-13-10/h11H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBLXGCJBLFAOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)